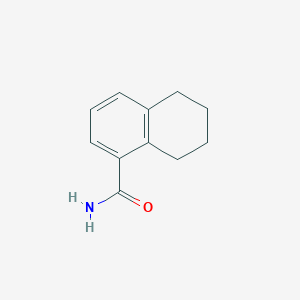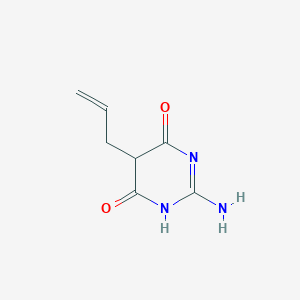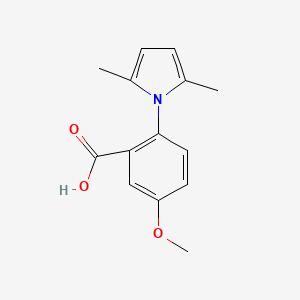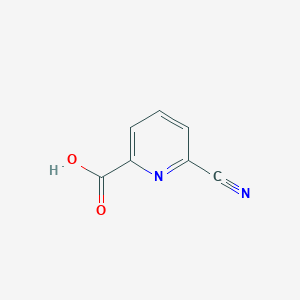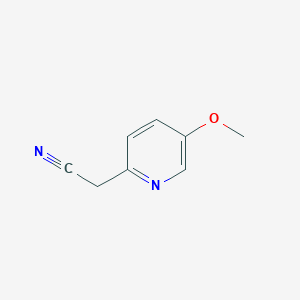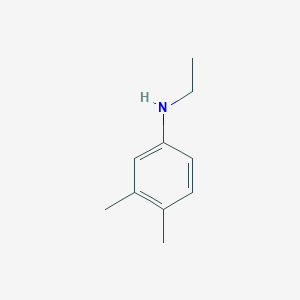
N-ethyl-3,4-dimethylaniline
Overview
Description
N-ethyl-3,4-dimethylaniline: is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the nitrogen and benzene ring, respectively. This compound is used in various chemical processes and has applications in different fields, including the synthesis of dyes and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method to prepare N-ethyl-3,4-dimethylaniline is through the alkylation of aniline. This involves reacting aniline with ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Catalytic N-Alkylation: Another method involves the catalytic N-alkylation of 3,4-dimethylaniline using ethyl alcohol in the presence of a metal catalyst such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process where aniline is reacted with ethyl halides under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-3,4-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-ethyl-3,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: this compound is used in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also used as a stabilizer in the manufacturing of plastics and rubber.
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The ethyl and methyl groups attached to the nitrogen and benzene ring influence its reactivity and binding affinity. This compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the ethyl group.
N-Ethylaniline: Similar but lacks the methyl groups on the benzene ring.
3,4-Dimethylaniline: Similar but lacks the ethyl group on the nitrogen.
Uniqueness: N-ethyl-3,4-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and applications. The combination of these groups provides distinct properties that are not observed in its similar compounds.
Properties
IUPAC Name |
N-ethyl-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSZFCUTKHUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614432 | |
| Record name | N-Ethyl-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27285-20-7 | |
| Record name | N-Ethyl-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


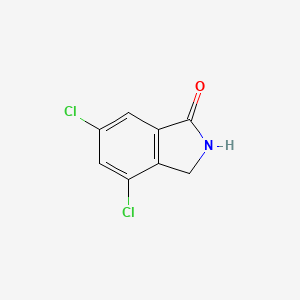

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)
